molecular formula C27H20O18 B1196099 Castalin CAS No. 19086-75-0

Castalin

Cat. No. B1196099
CAS RN: 19086-75-0
M. Wt: 632.4 g/mol
InChI Key: PPUHUWSVCUJGTD-UHFFFAOYSA-N
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Description

Castalin is a natural product found in Terminalia phillyreifolia, Melaleuca quinquenervia, and Quercus salicina . It is an ellagitannin, a type of polyphenol, and can be found in oak wood and in Melaleuca quinquenervia leaves .


Molecular Structure Analysis

Castalin has a molecular formula of C27H20O18 and a molecular weight of 632.4 g/mol . It is closely related to amphotericin B, differing only slightly in structure .


Physical And Chemical Properties Analysis

Castalin has a molecular weight of 632.4 g/mol. It has 12 hydrogen bond donors and 18 hydrogen bond acceptors . Further physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Antibacterial Activity

Castalin has been studied for its effects on bacterial growth, particularly against Gram-positive Staphylococcus aureus . Research has shown that Castalin can influence the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), affecting the bacterial growth rate and generation time. The strength of the growth medium also plays a role in the efficacy of Castalin, with increased medium strength leading to higher MIC values .

Cancer Research: Osteosarcoma

In the field of cancer research, Castalin nanoparticles have been analyzed for their cytotoxic effects against osteosarcoma, a type of bone cancer. Studies indicate that Castalin nanoparticles can induce apoptosis more efficiently than native Castalin in both in vitro and in vivo models. This suggests a potential for Castalin nanoparticles to be developed as novel therapies for osteosarcoma due to their higher bioactivity and bioavailability .

Veterinary Medicine: Diarrhea Treatment

Castalin, along with other tannins, has been utilized in veterinary medicine. A pharmaceutical product based on Castalin is used for the prevention and treatment of diarrhea in pigs and cattle, often caused by dietary changes. This application highlights Castalin’s utility in animal health and its role in managing gastrointestinal issues .

Mechanism of Action

Target of Action

Castalin, a type of ellagitannin, has been found to be very efficacious against many different types of cancer cells . .

Mode of Action

In vitro experiments have indicated that Castalin nanoparticles induced apoptosis of an osteosarcoma cell line more efficiently than native Castalin . This suggests that Castalin interacts with its targets, possibly certain proteins or enzymes within the cancer cells, leading to programmed cell death or apoptosis.

Biochemical Pathways

It is known that castalin has a potent anti-neoplastic activity, suggesting that it may interfere with the pathways involved in cell proliferation and survival .

Pharmacokinetics: ADME Properties

It has been found that the bioavailability of castalin nanoparticles is superior to that of native castalin . This suggests that the formulation of Castalin as nanoparticles may enhance its absorption and distribution within the body, potentially improving its therapeutic efficacy.

Result of Action

The primary result of Castalin’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of these cells, thereby inhibiting the growth and spread of the cancer. The more potent effects of Castalin nanoparticles, relative to native Castalin, were confirmed in vivo using a xenograft osteosarcoma model .

Action Environment

The action, efficacy, and stability of Castalin can be influenced by various environmental factors. For instance, the formulation of Castalin as nanoparticles can enhance its stability and bioavailability . Additionally, factors such as the pH and temperature of the environment could potentially affect the stability and activity of Castalin.

properties

IUPAC Name

7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHUWSVCUJGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029284
Record name Castalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Castalin

CAS RN

34112-28-2, 19086-75-0
Record name Vescalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34112-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19086-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019086750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Castalin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vescalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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